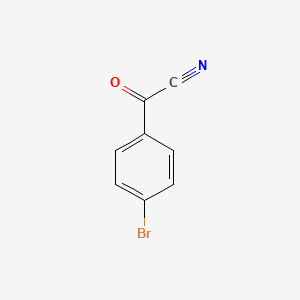

4-Bromobenzoyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDSSYQEYNYRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403286 | |

| Record name | 4-bromobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6048-21-1 | |

| Record name | 4-bromobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-BROMO-PHENYL)-OXO-ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromobenzoyl Cyanide

Established Synthetic Pathways for 4-Bromobenzoyl Cyanide

Traditional methods for synthesizing this compound often involve multi-step procedures starting from readily available precursors.

One common and established route begins with the conversion of benzyl (B1604629) chloride to benzyl cyanide. nih.govsmolecule.comchemicalbook.com This is typically achieved through a reaction with sodium cyanide or potassium cyanide in an alcoholic solution. nih.govsmolecule.comchemicalbook.com The subsequent step involves the bromination of the newly formed benzyl cyanide. nih.govsmolecule.comchemicalbook.com This bromination can be carried out using bromine vapor in the presence of sunlight. nih.govchemicalbook.com

Another well-known method is the nucleophilic substitution reaction of 4-bromobenzyl chloride with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is often performed in a polar aprotic solvent like ethanol (B145695) or dimethylformamide (DMF) under anhydrous conditions to produce 4-bromobenzyl cyanide.

A radical bromination approach offers an alternative pathway. In this method, benzeneacetonitrile is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide (DBPO) in a solvent such as carbon tetrachloride (CCl₄) under reflux conditions. chemicalbook.com

These established methods, while reliable, have prompted the exploration of more advanced and efficient synthetic strategies.

Novel Approaches and Advancements in the Synthesis of this compound

Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for the preparation of this compound and its precursors.

One innovative approach involves a photooxidative process. This method utilizes the oxidation of 4-bromobenzyl cyanide to this compound using a catalyst like carbon tetrabromide (CBr₄) under an oxygen atmosphere and visible light irradiation. This catalytic and low-energy method is amenable to large-scale production.

Palladium-catalyzed cyanation reactions have also emerged as a powerful tool. acs.orgresearchgate.net These reactions allow for the direct introduction of a cyano group into an aryl bromide. For instance, a microwave-promoted palladium-catalyzed cyanation has been successfully employed to introduce a cyanide group. acs.org Another variation uses potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, catalyzed by a palladium-indolylphosphine complex under mild conditions. researchgate.net

Furthermore, new processes are being developed to address the use of highly toxic reagents like potassium cyanide. guidechem.com One such process involves the reaction of (4-bromophenyl)boronic acid with α-aminoacetonitrile hydrochloride and sodium nitrite (B80452) in a toluene (B28343) and water solvent system. guidechem.com

These novel methodologies often offer advantages in terms of milder reaction conditions, higher yields, and improved safety profiles compared to traditional synthetic routes.

Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound

The optimization of synthetic conditions is crucial for maximizing the yield and ensuring the high purity of this compound. Key parameters that are often fine-tuned include reaction temperature, solvent, catalyst, and purification methods.

For nucleophilic substitution reactions, maintaining a controlled temperature, typically between 0–5°C, is essential to minimize the formation of side products. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the hydrolysis of the cyanide group to a carboxylic acid.

In the photooxidation method, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) is recommended to prevent over-oxidation and degradation of the product.

Post-synthesis purification is a critical step for obtaining high-purity this compound. Common purification techniques include recrystallization from a suitable solvent system, such as hexane/ethyl acetate (B1210297), or column chromatography using silica (B1680970) gel with a gradient elution.

For palladium-catalyzed cyanations, the choice of ligand and the reaction temperature are key factors influencing the reaction's efficiency. Research has shown that these reactions can be conducted at mild temperatures, such as 50°C, in mixed solvent systems. researchgate.net

The table below summarizes various synthetic conditions and their impact on the synthesis of this compound and its immediate precursors.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 4-Bromobenzyl chloride | Sodium cyanide (NaCN) | Ethanol | Reflux (78°C) | 4-Bromobenzyl cyanide | Quantitative | |

| 4-Bromobenzoyl chloride | Potassium cyanide (KCN) | Dimethylformamide (DMF) | 0–5°C, Anhydrous | This compound | Not specified | |

| Benzeneacetonitrile | N-bromosuccinimide (NBS), Dibenzoyl peroxide (DBPO) | Carbon tetrachloride (CCl₄) | Reflux (80°C), 5 hours | 4-Bromobenzyl cyanide | 83% | |

| 4-Bromobenzyl cyanide | Carbon tetrabromide (CBr₄), Oxygen | Ethyl acetate (EtOAc) | Visible light, 25–30°C, 20 hours | This compound | Not specified | |

| (4-Bromophenyl)boronic acid | α-Aminoacetonitrile hydrochloride, Sodium nitrite | Toluene, Water | 50°C | 4-Bromobenzyl cyanide | 82% | guidechem.com |

Chemical Reactivity and Transformation Mechanisms of 4 Bromobenzoyl Cyanide

Nucleophilic Acylation Reactions of 4-Bromobenzoyl Cyanide

As an aroyl cyanide, this compound is a potent acylating agent. The carbonyl carbon is highly electrophilic, facilitated by the electron-withdrawing nature of both the adjacent cyanide group and the 4-bromophenyl ring. Nucleophilic attack on this carbon proceeds via a characteristic addition-elimination mechanism, leading to a tetrahedral intermediate which then collapses, expelling the stable cyanide ion as the leaving group. This reactivity makes it a valuable reagent for introducing the 4-bromobenzoyl moiety. nih.gov

Reactions with Oxygen-Centered Nucleophiles

This compound readily reacts with oxygen-centered nucleophiles such as water and alcohols to form 4-bromobenzoic acid and its corresponding esters, respectively. These reactions are classic examples of nucleophilic acyl substitution.

The alcoholysis of diols and triols using acyl cyanides has been studied, demonstrating their effectiveness as acylating agents. acs.org In a reaction catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), acyl cyanides can regioselectively acylate even sterically hindered hydroxyl groups at low temperatures. acs.org For instance, the reaction with an alcohol (R-OH) proceeds as follows:

Reaction Scheme: 4-Br-C₆H₄COCN + R-OH → 4-Br-C₆H₄COOR + HCN

This transformation is highly efficient for converting alcohols to esters. Similarly, hydrolysis with water yields 4-bromobenzoic acid. While this can also be viewed as a transformation of the cyanide group, the initial attack of water on the carbonyl carbon makes it a key example of nucleophilic acyl substitution.

Reactions with Nitrogen-Centered Nucleophiles

Analogous to its reactions with oxygen nucleophiles, this compound reacts with nitrogen-centered nucleophiles like ammonia (B1221849) and primary or secondary amines. This aminolysis reaction is a standard method for the synthesis of amides and is highly efficient due to the high reactivity of the acyl cyanide. The reaction results in the formation of the corresponding N-substituted or unsubstituted 4-bromobenzamide (B181206).

Reaction Scheme: 4-Br-C₆H₄COCN + R₂NH → 4-Br-C₆H₄CONR₂ + HCN

This reaction provides a direct route to 4-bromobenzamide derivatives, which are important intermediates in medicinal and materials chemistry.

Reactions with Carbon-Centered Nucleophiles

The reaction of this compound with carbon-centered nucleophiles, such as Grignard reagents or organocuprates, can serve as a method for ketone synthesis. The nucleophile attacks the electrophilic carbonyl carbon, and subsequent expulsion of the cyanide ion would yield a 4-bromophenyl ketone. This pathway is analogous to the reaction of highly reactive acyl chlorides with organometallic reagents. It is important to distinguish this from the addition of a Grignard reagent to the nitrile carbon, which is discussed in section 3.3.

Electrophilic Aromatic Substitution Reactions on the 4-Bromophenyl Moiety of this compound

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is significantly influenced by the electronic properties of the existing substituents. The molecule has two key groups governing the regioselectivity of a potential substitution:

The Bromo Group (-Br): A halogen, which is a deactivating group due to its inductive electron withdrawal, but an ortho, para-director due to resonance effects of its lone pairs.

The Acyl Cyanide Group (-COCN): This group is strongly electron-withdrawing and is therefore a powerful deactivating and meta-directing group.

The combined effect of these two groups renders the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. Any EAS reaction, such as nitration or further halogenation, would require harsh reaction conditions. If a reaction were to occur, the directing effects would be competitive. The powerful meta-directing influence of the -COCN group would favor substitution at the position C3 (meta to the acyl group and ortho to the bromine). The ortho, para-directing bromo group would favor substitution at C2 and C3 (ortho and meta to the acyl group, respectively). Given the stronger deactivating and directing effect of the acyl group, substitution would be predicted to occur primarily at the C3 position.

Transformations Involving the Cyanide Group of this compound

The cyanide functional group in this compound is also a site of reactivity, distinct from its role as a leaving group in acylation reactions.

One of the most common transformations is hydrolysis . Under acidic or basic aqueous conditions, the nitrile functionality can be hydrolyzed to a carboxylic acid, yielding 4-bromobenzoic acid. noaa.gov This reaction proceeds via an initial hydration to the corresponding amide intermediate.

The cyanide group can also undergo addition of Grignard reagents . Organometallic reagents like Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile. The resulting intermediate imine salt is then hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.com This provides a synthetic route to 4-bromobenzoyl ketones.

Reaction Scheme:

4-Br-C₆H₄COCN + R-MgX → [Intermediate Imine Salt]

[Intermediate Imine Salt] + H₃O⁺ → 4-Br-C₆H₄C(=O)R + other products

Furthermore, the nitrile group can participate in [3+2] cycloaddition reactions . For instance, the cobalt(II)-catalyzed reaction of organonitriles with sodium azide (B81097) (NaN₃) produces 5-substituted-1H-tetrazoles. acs.org This "click chemistry" reaction is a powerful tool for synthesizing highly functionalized heterocyclic compounds. Although the specific literature example uses 4-bromobenzyl cyanide, the methodology is broadly applicable to aryl nitriles. acs.org

Reaction Scheme (by analogy): 4-Br-C₆H₄COCN + NaN₃ --(Co(II) catalyst)--> 4-bromobenzoyl-substituted tetrazole

Mechanistic Elucidation of Key Transformations of this compound

The primary reaction mechanisms for this compound are well-established based on the known reactivity of its functional groups.

The nucleophilic acyl substitution proceeds through a two-step addition-elimination mechanism . A nucleophile (Nu⁻) first adds to the carbonyl carbon to form a transient sp³-hybridized tetrahedral intermediate. This intermediate is unstable and rapidly eliminates the most stable leaving group, which in this case is the cyanide ion (CN⁻), to regenerate the sp²-hybridized carbonyl carbon and yield the final acylated product. nih.govresearchgate.net

A specific mechanistic feature has been noted in the acylation of diols by acyl cyanides, termed the "cyanide effect" . DFT calculations and NMR studies suggest that the cyanide ion, acting as a base, forms a dual hydrogen bond with the hydroxyl groups of the diol. This interaction enhances the nucleophilicity of a specific oxygen atom, leading to high regioselectivity in the acylation reaction, even favoring the formation of the thermodynamically less stable product under kinetic control. acs.org

The mechanism for the [3+2] cycloaddition of azides to nitriles catalyzed by a Co(II) complex has been investigated. It involves the formation of a Co(II)-diazido intermediate, which then acts as the active catalyst for the cycloaddition with the nitrile to form the tetrazole ring. acs.org

The addition of a Grignard reagent to the nitrile carbon begins with the nucleophilic attack of the carbanionic portion of the Grignard reagent on the nitrile carbon, breaking the C≡N pi bond. This forms a magnesium salt of an imine, which is stable until aqueous workup. Subsequent hydrolysis in the presence of acid protonates the imine nitrogen, which is then attacked by water, ultimately leading to the formation of a ketone after the elimination of ammonia. masterorganicchemistry.com

Data Tables

Table 1: Nucleophilic Acylation Reactions

| Nucleophile Type | Reagent Example | Product Class |

|---|---|---|

| Oxygen-Centered | Alcohols (R-OH) | 4-Bromobenzoate (B14158574) Esters |

| Nitrogen-Centered | Amines (R₂NH) | N-Substituted 4-Bromobenzamides |

Table 2: Transformations of the Cyanide Group

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Hydrolysis | H₂O / H⁺ or OH⁻ | Carboxylic Acids |

| Grignard Addition | 1. R-MgX; 2. H₃O⁺ | Ketones |

Applications of 4 Bromobenzoyl Cyanide in Advanced Organic Synthesis

4-Bromobenzoyl Cyanide as a Versatile Acylating Reagent

The acyl cyanide moiety of this compound renders it an effective acylating agent for a variety of nucleophiles, including alcohols and amines. The reactivity of acyl cyanides is often comparable to or, in some cases, more advantageous than that of more common acylating agents like acyl chlorides and acid anhydrides. The presence of the electron-withdrawing cyanide group activates the carbonyl carbon towards nucleophilic attack.

The acylation of primary and secondary amines with acylating agents is a fundamental transformation in organic chemistry, leading to the formation of amides. While specific studies detailing the extensive use of this compound for the acylation of a wide range of amines are not broadly available, the principles of acylation suggest its utility in this context. The reaction would involve the nucleophilic attack of the amine on the carbonyl carbon of this compound, followed by the elimination of a cyanide ion, to yield the corresponding N-substituted-4-bromobenzamide. The chemoselectivity of such reactions, particularly in the presence of multiple amine functionalities of differing reactivity (primary vs. secondary), is an area of significant interest in synthetic chemistry. researchgate.net

Similarly, the esterification of phenols can be achieved using potent acylating agents. Phenols are generally less reactive than aliphatic alcohols, often requiring more reactive acylating partners than carboxylic acids, such as acyl chlorides. libretexts.orggoogle.com The reaction of this compound with various phenols would be expected to produce the corresponding 4-bromobenzoate (B14158574) esters. For instance, the reaction of 4-methylphenol with the related 4-bromobenzoyl chloride has been shown to form 4-methylphenyl 4-bromobenzoate. nih.gov This suggests that this compound could serve as a viable reagent for the esterification of phenols under appropriate conditions.

The following table summarizes the expected acylation reactions using this compound based on the known reactivity of similar acylating agents.

| Nucleophile Type | Substrate Example | Expected Product | Significance of Product |

| Primary Amine | Aniline | N-phenyl-4-bromobenzamide | Precursor for pharmaceuticals and materials |

| Secondary Amine | Diethylamine | N,N-diethyl-4-bromobenzamide | Building block in organic synthesis |

| Phenol | Phenol | Phenyl 4-bromobenzoate | Intermediate for agrochemicals and dyes |

Utility of this compound in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, where both the acyl cyanide and the bromophenyl moieties can participate in ring-forming reactions.

The synthesis of oxazoles, a class of five-membered heterocycles containing nitrogen and oxygen, can be approached through various synthetic routes. organic-chemistry.orgnih.govrsc.orgrsc.orgnih.gov One common method involves the condensation of an α-haloketone with an amide. While direct synthesis from this compound is not extensively documented, its structural elements are found in precursors for substituted oxazoles. For example, derivatives like 2,5-disubstituted oxazoles are of significant interest. organic-chemistry.orgnih.govrsc.orgrsc.orgnih.gov

Imidazoles, another crucial class of heterocycles, are present in many biologically active molecules. The synthesis of substituted imidazoles can be achieved through multicomponent reactions. rsc.orgresearchgate.netnih.govrsc.org For instance, the Radziszewski reaction and its variations allow for the preparation of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). The structural motif of this compound can be incorporated into these synthetic schemes to produce imidazoles bearing a 4-bromophenyl group, which can be further functionalized.

The table below illustrates the potential of this compound derivatives in the synthesis of key heterocyclic cores.

| Heterocycle | Synthetic Strategy | Role of 4-Bromobenzoyl Moiety | Potential Application of Product |

| Oxazole | Condensation reactions | Incorporation as a substituent | Pharmaceuticals, fluorescent dyes organic-chemistry.org |

| Imidazole | Multicomponent reactions | Functional group for further modification | Medicinal chemistry, materials science nih.govrsc.org |

| Thiazole (B1198619) | Hantzsch thiazole synthesis | Building block for substituted thiazoles | Biologically active compounds |

Role of this compound in Stereoselective Synthesis

The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. The carbonyl group of this compound can potentially undergo stereoselective nucleophilic addition, provided that a chiral environment is established.

This can be achieved through several strategies, including the use of chiral catalysts or chiral auxiliaries. For instance, the asymmetric Michael addition of cyanide to α,β-unsaturated carbonyl compounds bearing a chiral auxiliary has been shown to proceed with diastereoselectivity. mdpi.com Although direct examples involving this compound are scarce in the reviewed literature, the principle can be extended to the diastereoselective addition of nucleophiles to the carbonyl group of this compound. By employing a chiral alcohol or amine as a nucleophile, or by using a chiral Lewis acid to coordinate to the carbonyl oxygen, it may be possible to achieve facial selectivity in the attack on the carbonyl carbon.

The success of such a reaction would be highly dependent on the steric and electronic properties of the nucleophile, the chiral catalyst or auxiliary, and the reaction conditions. The resulting chiral products could serve as valuable intermediates for the synthesis of enantiomerically enriched bioactive molecules.

| Stereoselective Approach | Description | Potential Outcome with this compound |

| Chiral Auxiliary | A chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. | Reaction with a chiral amine or alcohol could lead to a diastereomeric mixture of amides or esters, which could potentially be separated. |

| Chiral Catalyst | A chiral substance that accelerates a chemical reaction without being consumed, influencing the stereochemistry of the product. | A chiral Lewis acid could coordinate to the carbonyl group, favoring nucleophilic attack from one face over the other, leading to an enantiomeric excess of the product. |

Development of Complex Molecular Architectures using this compound

The construction of complex molecular architectures often relies on the use of versatile building blocks that can participate in a variety of bond-forming reactions. This compound, with its two distinct functional groups, is well-suited for this role. The bromo-substituent, in particular, opens up possibilities for cross-coupling reactions, while the acyl cyanide can be transformed into various other functionalities.

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. nih.govresearchgate.net The Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govresearchgate.net While this compound itself is not a direct component in the classical Ugi reaction, its derivatives could be employed. For instance, the corresponding aldehyde or carboxylic acid derived from this compound could be used as a component, leading to the incorporation of the 4-bromophenyl moiety into the final complex structure. The resulting products often serve as scaffolds for the synthesis of diverse compound libraries for drug discovery.

The presence of the bromine atom on the aromatic ring is a key feature that allows for the elaboration of the molecular structure through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the para-position of the benzoyl moiety. This post-functionalization capability is highly valuable in the synthesis of natural products and other complex target molecules where late-stage diversification is often required.

The following table highlights the potential of this compound as a building block in the synthesis of complex molecules.

| Synthetic Strategy | Role of this compound | Example of Resulting Complexity |

| Multicomponent Reactions | Precursor to components (e.g., aldehyde or carboxylic acid) for reactions like the Ugi reaction. | Rapid assembly of peptide-like scaffolds with a 4-bromophenyl group. nih.govresearchgate.net |

| Cross-Coupling Reactions | The bromo-substituent acts as a handle for Suzuki, Heck, or Sonogashira coupling. | Introduction of diverse chemical fragments to build intricate molecular frameworks. |

| Sequential Reactions | The acyl cyanide and bromo group can be reacted sequentially to build complexity in a stepwise manner. | Controlled and predictable synthesis of highly functionalized aromatic compounds. |

Research Avenues in Medicinal Chemistry and Pharmaceutical Applications for 4 Bromobenzoyl Cyanide

Design and Synthesis of Bioactive Molecules Incorporating the 4-Bromobenzoyl Moiety

The 4-bromobenzoyl moiety, often introduced using precursors like 4-bromobenzoyl cyanide or 4-bromobenzoyl chloride, is a key component in the synthesis of complex bioactive molecules, particularly heterocyclic compounds. Its presence can influence the molecule's pharmacological properties and provides a synthetically useful handle for further chemical modifications.

Researchers have successfully incorporated this moiety into a variety of molecular frameworks to create compounds with potential therapeutic value. Notable examples include:

1,2-Benzothiazine Derivatives: The 4-bromobenzoyl group has been used in the synthesis of 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.thiazin-2-yl]-N-arylacetamides. These compounds were synthesized to explore their potential as enzyme inhibitors. mdpi.com

Thienopyrimidine Scaffolds: In the quest for new anticancer agents, scientists have designed and synthesized 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo ontosight.ainih.govthieno[2,3-d]pyrimidines. The incorporation of the p-bromobenzyl moiety was a key step in creating the target compounds. nih.gov

Spiroisatin Hybrids: Novel spiroisatin-pyranopyrazole derivatives have been created containing a bromobenzyl moiety on the isatin (B1672199) ring. These hybrids were synthesized to evaluate their antiproliferative effects against various cancer cell lines. tandfonline.com

HIV Reverse Transcriptase Inhibitors: In the development of potent benzophenone (B1666685) non-nucleoside reverse transcriptase inhibitors (NNRTIs), the bromo substituent on an aromatic ring has been strategically used as a precursor or surrogate for a cyano group. This allows for late-stage introduction of the cyano group via palladium-mediated reactions, a critical step for optimizing the drug's activity. acs.org

Table 1: Examples of Bioactive Molecules Synthesized Using the 4-Bromobenzoyl Moiety

| Molecule Class | Synthetic Application of 4-Bromobenzoyl Moiety | Therapeutic Area of Interest | Reference |

|---|---|---|---|

| 1,2-Benzothiazine Derivatives | Direct incorporation as a 4-bromobenzoyl group to form the final active compound. | Enzyme Inhibition (α-glucosidase) | mdpi.com |

| Thienopyrimidine Derivatives | Incorporation of a 4-bromobenzyl group to build the target anticancer scaffold. | Oncology | nih.gov |

| Spiroisatin-Pyranopyrazole Hybrids | Attachment of a bromobenzyl group to the isatin core of the hybrid molecule. | Oncology | tandfonline.com |

| Benzophenone NNRTIs | Use of a bromo-substituted ring as a synthetic intermediate, later converted to a cyano group. | Antiviral (HIV) | acs.org |

| 1,2-Bis(4-bromobenzoyl)hydrazine | Serves as a building block for more complex bioactive molecules. | Metabolic Diseases (Antidiabetic) | evitachem.com |

Exploration of Pharmacological Activities of this compound Derivatives

Derivatives incorporating the 4-bromobenzoyl structure have been evaluated for a wide range of pharmacological activities, demonstrating the scaffold's potential in drug discovery.

Anticancer Activity: A series of 2-(4-bromobenzyl) tethered thienopyrimidine derivatives were screened against a panel of cancer cell lines. nih.gov Compound 7a from this series was identified as a particularly potent agent against the FaDu human hypopharyngeal squamous cell carcinoma line, with an IC₅₀ value of 1.73 μM. nih.gov Further studies showed it induced morphological changes characteristic of cell death. nih.gov In another study, cyanide-containing spiroisatin-pyranopyrazole derivatives with a bromobenzyl group displayed significant antiproliferative effects against lung (EBC-1) and colon (HT-29) cancer cells, with IC₅₀ values ranging from 3.3 to 10.2 μM. tandfonline.com The proposed mechanism for these compounds involves the inhibition of Tropomyosin receptor kinase C (TrkC). tandfonline.com

Enzyme Inhibition: Derivatives have shown significant activity as enzyme inhibitors. A series of 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.thiazin-2-yl]-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory activity, which is a target for managing type 2 diabetes. mdpi.com The presence of the 4-bromobenzoyl group was found to be a key feature for high bioactivity. mdpi.com Additionally, the 4-bromobenzoyl moiety is a structural component of advanced benzophenone analogues designed as next-generation HIV non-nucleoside reverse transcriptase inhibitors. acs.org

Other Therapeutic Areas: The 4-bromobenzoyl framework is also explored in other contexts. For instance, 1,2-Bis(4-bromobenzoyl)hydrazine is utilized in the synthesis of molecules with potential antidiabetic properties. evitachem.com Furthermore, 4-bromo-benzeneacetic acid, which can be derived from the hydrolysis of 4-bromobenzyl cyanide, serves as a known intermediate in the synthesis of various anti-inflammatory agents and antimicrobials. ontosight.ai

Table 2: Pharmacological Activities of Selected 4-Bromobenzoyl Derivatives

| Derivative Class | Pharmacological Target/Assay | Key Finding | Reference |

|---|---|---|---|

| 2-(4-bromobenzyl) thienopyrimidines | Antiproliferative (FaDu cancer cells) | Compound 7a showed potent activity with an IC₅₀ of 1.73 μM. | nih.gov |

| Spiroisatin-pyranopyrazoles | Antiproliferative (EBC-1, HT-29 cancer cells) | IC₅₀ values between 3.3 and 10.2 μΜ; potential TrkC inhibitors. | tandfonline.com |

| 2-(3-(4-bromobenzoyl)...)acetamides | α-Glucosidase Inhibition | The 4-bromobenzoyl group was important for potent enzyme inhibition. | mdpi.com |

| Benzophenone Analogues | HIV Reverse Transcriptase Inhibition | The bromo-substituted ring is a key synthetic precursor for potent inhibitors. | acs.org |

| 1,2-Bis(4-bromobenzoyl)hydrazine | Antidiabetic Potential | Used as a building block for potential antidiabetic agents. | evitachem.com |

Role in Prodrug Strategies and Targeted Delivery Systems

A prodrug is an inactive or minimally active compound that is converted into a pharmacologically active agent in the body through metabolic processes. mdpi.com This strategy is often used to overcome challenges such as poor solubility, low permeability, or to achieve targeted drug delivery. mdpi.comnih.gov

The 4-bromobenzoyl moiety possesses chemical characteristics that make it theoretically suitable for use as a promoiety in carrier-linked prodrug design. Its key features include:

Lipophilicity: The aromatic ring and bromine atom contribute to the lipophilicity (hydrophobicity) of the moiety. Attaching it to a polar parent drug via a cleavable linker, such as an ester, could enhance the drug's ability to cross lipid-rich biological membranes, thereby improving its absorption and permeability. nih.gov

Metabolic Cleavage: An ester linkage between the 4-bromobenzoyl group and a hydroxyl or carboxyl group on a parent drug could be designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active drug at the desired site. nih.gov

While the structural features of the 4-bromobenzoyl group are well-suited for prodrug applications, and concepts like self-immolating prodrugs represent advanced strategies where such groups could be integrated, specific examples of this compound derivatives being developed as part of a prodrug strategy are not widely reported in the current scientific literature. sci-hub.st

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific structural features of a molecule contribute to its biological activity. Several studies involving analogues of this compound have provided valuable SAR insights.

In α-Glucosidase Inhibitors: For a series of 1,2-benzothiazine-N-arylacetamide derivatives, a clear SAR trend was observed. The study compared compounds with an unsubstituted benzoyl group to those with a 4-bromobenzoyl group. The results indicated that the presence of an electron-withdrawing group (EWG), such as the bromine atom at the para position of the benzoyl ring, was crucial for enhancing the inhibitory potential against α-glucosidase. mdpi.com

In Anticancer Agents: SAR studies on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives explored the effect of substitution at the N1 position. Starting with a parent compound, researchers introduced various benzyl (B1604629) groups, including 4-bromobenzyl, at this position. The evaluation against the target enzyme, flavin-dependent thymidylate synthase (FDTS), showed that the addition of these bulky groups, whether electron-donating or withdrawing, resulted in a loss of inhibitory activity compared to the unsubstituted parent compound. mdpi.com This suggests that the N1 position requires a free hydrogen for optimal activity.

In HIV Inhibitors: In the development of benzophenone NNRTIs, the bromine atom on the aromatic A-ring served as a versatile synthetic handle. The SAR studies in this class of compounds are extensive, but a key finding was the flexibility this bromo group provided. It allowed for various modifications and was ultimately converted to a cyano group, which was found to be critical for potent activity against drug-resistant HIV strains. acs.org

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Molecule Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| α-Glucosidase Inhibitors | Addition of a bromine atom (EWG) to the benzoyl ring. | Significantly enhanced inhibitory activity. | mdpi.com |

| Pyrido[1,2-e]purine-2,4(1H,3H)-diones | Alkylation of the N1 position with a 4-bromobenzyl group. | Caused a loss of inhibitory activity against the target enzyme. | mdpi.com |

| Benzophenone NNRTIs | Conversion of a bromo substituent to a cyano group. | The cyano group was found to be essential for high potency. The bromo group acted as a key intermediate. | acs.org |

Advanced Spectroscopic and Structural Elucidation of 4 Bromobenzoyl Cyanide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-bromobenzoyl cyanide. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra offer detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. rsc.org The protons ortho to the electron-withdrawing benzoyl cyanide group are deshielded and appear as a doublet around 8.00 ppm. rsc.org The protons ortho to the bromine atom are observed as another doublet at approximately 7.77 ppm. rsc.org The integration of these signals confirms a 2:2 proton ratio, consistent with the para-substitution pattern.

The ¹³C NMR spectrum provides further structural confirmation. Key signals include the carbonyl carbon, the cyanide carbon, and the four distinct carbons of the aromatic ring. The electron-withdrawing nature of the carbonyl and cyanide groups significantly influences the chemical shifts of the aromatic carbons. rsc.org A representative ¹³C NMR spectrum in dimethyl sulfoxide (B87167) (DMSO) shows signals at δ 166.1 (C=O), 133.4, 132.9, 132.7, 130.7, 128.9, and 127.9 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | CDCl₃ | 8.00 | Doublet | 2H, Aromatic (ortho to COCN) |

| ¹H | CDCl₃ | 7.77 | Doublet | 2H, Aromatic (ortho to Br) |

| ¹³C | DMSO | ~166.1 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | DMSO | ~115 | Singlet | Cyanide Carbon (C≡N) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₈H₄BrNO, corresponding to a monoisotopic mass of approximately 208.95 Da. ambeed.com A crucial diagnostic feature in the mass spectrum is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further validating its elemental formula. Under typical electron ionization (EI) conditions, this compound undergoes predictable fragmentation. Common fragmentation pathways include:

Loss of the cyanide radical (•CN) to form the 4-bromobenzoyl cation [BrC₆H₄CO]⁺.

Loss of the bromine radical (•Br) to form the 4-cyanobenzoyl cation [NCC₆H₄CO]⁺.

Decarbonylation (loss of CO) from the 4-bromobenzoyl cation to yield the 4-bromophenyl cation [BrC₆H₄]⁺.

Table 2: Key Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [C₈H₄BrNO]⁺ (M⁺) | 209 | 211 | Molecular Ion |

| [C₇H₄BrO]⁺ | 183 | 185 | Loss of Cyanide (-CN) |

| [C₈H₄NO]⁺ | 130 | - | Loss of Bromine (-Br) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the key functional groups within the this compound molecule. The most prominent and diagnostic absorption bands are those corresponding to the carbonyl (C=O) and nitrile (C≡N) groups.

The nitrile group exhibits a sharp, intense absorption band in the IR spectrum, typically appearing around 2240 cm⁻¹. The carbonyl group, being part of an aroyl system, shows a strong absorption in the region of 1680-1700 cm⁻¹. Other characteristic bands include those for the aromatic C=C stretching vibrations (approx. 1400-1600 cm⁻¹) and the C-Br stretching vibration, which appears at lower frequencies (typically 500-600 cm⁻¹).

Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The nitrile and aromatic ring stretches are typically strong in both IR and Raman spectra, making either technique suitable for confirming these structural features. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2240 | Sharp, Strong |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions.

Table 4: Illustrative Crystallographic Data for a 4-Bromobenzoyl Derivative *

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 23.5535 |

| b (Å) | 19.3587 |

| c (Å) | 20.9760 |

| Key Interactions | N—H···O hydrogen bonds |

Data for N,N′-Dibenzyl-N′′-(4-bromobenzoyl)-N,N′-dimethylphosphoric triamide. researchgate.netrsc.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound or its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is widely used for the analysis and purification of aroyl cyanides. bldpharm.comgoogleapis.com A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) can effectively separate this compound from starting materials, by-products, and other impurities. A UV detector is typically used for detection, as the aromatic ring provides strong chromophores.

Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is another powerful technique. humanjournals.comresearchgate.netresearchgate.net It is particularly useful for analyzing volatile impurities or for quantifying trace amounts of the compound. For instance, GC-based methods have been developed to quantify genotoxic impurities related to starting materials used in pharmaceutical synthesis. humanjournals.comresearchgate.net Column chromatography using silica (B1680970) gel is also a standard method for the purification of this compound on a laboratory scale.

Table 5: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Typical Application | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Purity assessment, quantification | UV |

| GC | Capillary Column (e.g., GsBP) | Impurity profiling, analysis of volatile compounds | FID, MS |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N,N′-Dibenzyl-N′′-(4-bromobenzoyl)-N,N′-dimethylphosphoric triamide |

| Acetonitrile |

Computational and Theoretical Investigations of 4 Bromobenzoyl Cyanide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 4-bromobenzoyl cyanide. Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to perform geometry optimization and calculate various molecular properties. researchgate.net

The optimized molecular structure provides foundational data on bond lengths, bond angles, and dihedral angles. From this stable geometry, further analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactive nature. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map illustrates the charge distribution across the molecule, visually identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net For this compound, the electronegative oxygen and nitrogen atoms are expected to be electron-rich sites, while the carbonyl carbon is a primary electrophilic center.

Table 1: Calculated Electronic Properties of this compound Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 2.5 eV | Energy released upon gaining an electron. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. emanresearch.org |

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it possesses rotational freedom primarily around the single bond connecting the phenyl ring to the carbonyl group. Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of the molecule over time. tandfonline.com

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory of positions and velocities of the atoms. researchgate.net These simulations can reveal the preferred spatial arrangement (conformation) of the molecule by sampling different rotational states (dihedral angles) and identifying the lowest energy conformations. The simulation can quantify the planarity between the phenyl ring and the benzoyl cyanide moiety, which influences the molecule's electronic conjugation and packing in the solid state. By analyzing the potential energy as a function of the dihedral angle, an energy profile can be constructed to identify stable conformers and the energy barriers that hinder free rotation.

Table 2: Conformational Energy Profile of this compound Note: This table presents a hypothetical energy profile for the rotation around the C(aryl)-C(carbonyl) bond.

| Dihedral Angle (Phenyl-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° (Planar) | 0.0 | Most Stable (Maximal Conjugation) |

| 30° | 1.5 | Moderately Stable |

| 60° | 4.0 | Less Stable |

| 90° (Perpendicular) | 5.5 | Rotational Barrier (Least Stable) |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify the most plausible pathway from reactants to products. acs.org This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netnih.gov

Transition state (TS) analysis is central to understanding reaction kinetics. The TS represents the highest energy point along the minimum energy reaction path. Its structure provides a snapshot of the bond-breaking and bond-forming processes. DFT calculations can determine the geometry of the TS and its vibrational frequencies; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is directly related to the reaction rate. For example, in a nucleophilic addition to the carbonyl carbon of this compound, computational analysis can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the geometry and energy of the transition state leading to it.

Table 3: Illustrative Reaction Profile for Nucleophilic Addition Note: The following is a hypothetical energy profile for the reaction: this compound + Nu⁻ → Intermediate.

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (this compound + Nucleophile) |

| Transition State (TS) | +15.2 | Highest energy point on the reaction pathway. nih.gov |

| Intermediate | -5.8 | Tetrahedral intermediate formed after nucleophilic attack. |

Prediction of Spectroscopic Properties through Computational Methods

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which serves as a vital method for structure verification when compared with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors. scielo.br These values can be converted into ¹H and ¹³C NMR chemical shifts that often show excellent correlation with experimental spectra, aiding in the assignment of complex spectra. nih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states. researchgate.net These calculated excitation energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum, providing insight into the electronic transitions responsible for the observed absorption bands.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data Note: Experimental values are typical for this class of compound; calculated values are illustrative of typical computational accuracy.

| Spectroscopy Type | Feature | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 ppm | 168 ppm |

| ¹³C NMR | Nitrile Carbon (C≡N) | 116 ppm | 117 ppm |

| ¹H NMR | Aromatic Protons | 7.8 - 8.1 ppm | 7.7 - 8.0 ppm |

| IR Spectroscopy | Nitrile Stretch (νC≡N) | 2235 cm⁻¹ | 2225 cm⁻¹ |

| IR Spectroscopy | Carbonyl Stretch (νC=O) | 1690 cm⁻¹ | 1686 cm⁻¹ rsc.org |

| UV-Vis Spectroscopy | λmax | 260 nm | 265 nm |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromobenzyl chloride |

| Sodium cyanide |

| 4-bromobenzoic acid |

| Aniline |

| 4-bromophenylmagnesium bromide |

| 4-nitrobenzoyl chloride |

| Zinc chloride |

| Iron oxide |

| 4-bromoiodobenzene |

| 4-aminophenylboronic acid |

| Potassium carbonate |

| 4-bromophenylboronic acid |

| 4-nitroacetophenone |

| Benzoyl chloride |

| 4-fluoro-benzoyl chloride |

| 4-chloro-benzoyl chloride |

| 3-Bromobenzoyl chloride |

| 4-nitrobenzoyl chloride |

| Pentafluorobenzoyl chloride |

Future Research Directions and Emerging Paradigms for 4 Bromobenzoyl Cyanide

Catalytic Applications and Sustainable Synthesis

4-Bromobenzoyl cyanide serves as a significant reagent in organic synthesis, primarily for introducing the bromobenzoyl group into various molecular structures. Future research is increasingly focused on its role in catalytic processes and the development of sustainable methods for its production.

One documented synthesis involves the photooxidative conversion of 4-bromobenzyl cyanide using a carbon tetrabromide (CBr₄) catalyst under visible light and an oxygen atmosphere. While this method is notable for its use of light as an energy source and operation at ambient temperature, the environmental toxicity of CBr₄ presents a significant drawback. Future work in this area will likely concentrate on replacing CBr₄ with heterogeneous or more environmentally benign catalysts to improve the sustainability of the process.

Other established synthesis routes include the reaction of 4-bromobenzyl chloride with sodium cyanide. ontosight.ai A process for preparing substituted benzoyl cyanides from benzoyl chlorides using copper cyanide has also been described. googleapis.com These methods, while effective, often involve harsh conditions or toxic reagents, underscoring the need for greener alternatives.

Challenges in the synthesis of this compound include its sensitivity to moisture, which can lead to hydrolysis of the nitrile group. Therefore, developing robust synthetic protocols that are less sensitive to environmental conditions is a key area for future research. The pursuit of catalytic systems that offer high selectivity, efficiency, and recyclability will be paramount in realizing the full potential of this compound in sustainable chemical manufacturing.

| Synthesis Method | Key Features | Challenges & Future Directions |

| Photooxidative Catalysis | Uses visible light, ambient temperature, CBr₄ catalyst. | Catalyst toxicity (CBr₄), potential for product degradation. Research needed for greener catalysts. |

| Nucleophilic Substitution | Reaction of 4-bromobenzyl chloride with NaCN. | Use of toxic cyanides. Optimization for milder conditions. |

| From Benzoyl Chlorides | Utilizes copper cyanide. googleapis.com | Use of heavy metal cyanides, high thermal stress in some processes. googleapis.com |

Material Science Implications

The unique molecular architecture of this compound, featuring both a reactive acyl cyanide group and a functionalizable bromo-substituted aromatic ring, makes it a promising building block in materials science. bldpharm.com Its utility extends to the synthesis of advanced polymers and functional organic materials.

Research has demonstrated the use of its precursor, 4-bromophenylacetonitrile (B126402) (also known as 4-bromobenzyl cyanide), in the synthesis of novel fluorene-based alternating polymers and light-emitting copolymers intended for applications such as organic light-emitting diodes (OLEDs). sigmaaldrich.com The presence of the bromo-substituent allows for further modification through cross-coupling reactions, enabling the construction of complex polymeric structures with tailored electronic and optical properties.

The compound is also considered a valuable intermediate in the synthesis of various polymers, dyes, and pigments. ontosight.ai The reactivity of both the cyanide and the bromo groups allows for diverse chemical transformations, making it a versatile component for creating new materials. Future research is expected to further exploit these characteristics to design and synthesize materials with specific functionalities for applications in electronics, photonics, and sensing.

| Application Area | Specific Use of Precursor/Derivative | Potential Material Properties |

| Polymer Chemistry | Synthesis of fluorene-based alternating polymers. sigmaaldrich.com | Tailored electronic and optical properties. |

| Organic Electronics | Synthesis of light-emitting copolymers for OLEDs. sigmaaldrich.com | Efficient light emission, color tuning. |

| Dyes and Pigments | Intermediate in the synthesis of colored compounds. ontosight.ai | Specific absorption and emission spectra. |

Green Chemistry Approaches in this compound Synthesis and Utilization

Adherence to the principles of green chemistry is a critical goal for modern chemical synthesis. For this compound, this involves developing cleaner synthetic routes and more sustainable applications.

The photooxidation method for its synthesis, while leveraging visible light, highlights a key challenge in green chemistry: the catalyst. The toxicity of CBr₄ necessitates research into catalyst recycling protocols or, more ideally, the development of non-toxic, reusable catalysts. Exploring mechanochemical methods, such as ball milling, which can reduce or eliminate the need for solvents and operate at ambient temperatures, represents a promising future direction for the synthesis of this compound and its derivatives. pageplace.de

In terms of its utilization, green chemistry principles encourage the design of reactions that are atom-economical and use benign solvents. Multicomponent reactions (MCRs) are considered ideal syntheses due to their convergent and atom-efficient nature. rsc.org Developing MCRs that incorporate this compound could lead to the efficient, one-pot synthesis of complex molecules, reducing waste and energy consumption. The use of greener solvents, such as water or bio-based solvents, in reactions involving this compound is another important area of investigation. rsc.org For instance, research into Passerini-type three-component reactions has shown success using a methanol:water solvent system, a strategy that could potentially be adapted for reactions with this compound. rsc.org

Interdisciplinary Research with this compound

The versatile reactivity of this compound makes it a valuable tool in interdisciplinary research, connecting synthetic chemistry with biology, medicine, and agriculture.

Medicinal Chemistry: The compound is utilized in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. A notable example is its use in synthesizing (Z)-N-[3-(4-bromobenzoyl)-1,3-thiazolidin-2-ylidene]cyanamide, a molecule containing the biologically significant thiazolidine (B150603) ring. researchgate.net The development of novel azole-containing antifungal agents is an active area of research, and the structural motifs accessible from this compound could be explored for creating new therapeutic candidates. nih.gov

Agrochemicals: Derivatives of related compounds like 4-bromo-benzeneacetic acid are known to be used as herbicides, fungicides, and insecticides. ontosight.ai This suggests a potential avenue for future research where this compound could serve as a precursor for new agrochemicals with improved efficacy or environmental profiles.

Toxicology and Chemical Biology: Historically, the related compound bromobenzyl cyanide was developed as a lachrymatory agent (tear gas). nih.govscribd.com This history prompts ongoing interdisciplinary research into the biological mechanisms of such irritants, involving fields like toxicology and chemical biology to understand their effects on biological tissues and to develop potential antidotes.

Biocatalysis: The degradation of halogenated aromatic compounds is a significant environmental concern. Research into enzymes, such as nitrilases found in microorganisms, that can metabolize brominated herbicides like bromoxynil (B128292) opens up possibilities for bioremediation. researchgate.net Future interdisciplinary studies could investigate the potential for enzymes to act on or transform this compound, leading to novel biocatalytic applications or green degradation pathways.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Bromobenzoyl cyanide in laboratory settings?

- Methodological Answer : Due to the cyanide moiety and bromine substituent, strict safety measures are essential. Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist . Cyanide-specific medical testing (e.g., blood cyanide levels) is advised if overexposure occurs .

Q. How can this compound be synthesized, and what factors influence its purity?

- Methodological Answer : A common route involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromobenzoyl chloride with a cyanide source (e.g., KCN) under anhydrous conditions in aprotic solvents like DMF. Purity is optimized via controlled temperature (e.g., 0–5°C to minimize side reactions) and inert atmospheres (N₂/Ar). Post-synthesis purification via recrystallization (hexane/EtOAc) or column chromatography (silica gel, gradient elution) is critical .

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.6–8.0 ppm, doublets) and the nitrile carbon (¹³C NMR δ ~115 ppm).

- IR : A sharp peak ~2240 cm⁻¹ confirms the C≡N stretch.

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion (e.g., [M+H]⁺ at m/z 226.93 for C₈H₅BrNO) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. The electron-withdrawing bromine group directs nucleophiles to the para position. Solvent polarity (e.g., DMSO vs. THF) and catalysts (e.g., Lewis acids like AlCl₃) modulate reactivity. For example, AlCl₃ in Friedel-Crafts acylation enhances electrophilicity at the carbonyl carbon, favoring substitution at sterically accessible sites . Kinetic vs. thermodynamic control can be studied via time-resolved NMR .

Q. What advanced analytical methods are used to quantify trace cyanide release during this compound degradation?

- Methodological Answer : Automated flow injection analysis (FIA) with gas diffusion separation and amperometric detection (e.g., APHA Method 4500 CN-O) provides high sensitivity (detection limit: 0.5 µg/L). For environmental samples, ISO 14403-2 recommends continuous flow analysis (CFA) to differentiate free cyanide from complexes. Data quality is enhanced by minimizing matrix interferences (e.g., sulfides) via pretreatment with EDTA .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For Suzuki-Miyaura coupling, simulations reveal that the bromine atom facilitates oxidative addition to Pd(0) catalysts, while the cyanide group stabilizes intermediates via π-backbonding. Solvent effects (e.g., toluene vs. DMF) are simulated using polarizable continuum models (PCM) .

Q. What strategies mitigate cyanide-related toxicity in cell-based assays involving this compound?

- Methodological Answer : Use lower concentrations (≤10 µM) and short exposure times (<24 hrs). Include detoxifying agents like sodium thiosulfate (1–5 mM) in cell culture media to neutralize free cyanide. Monitor cell viability via MTT assays and confirm apoptosis markers (e.g., caspase-3 activation) to distinguish specific toxicity from off-target effects .

Methodological Challenges & Contradictions

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

- Analysis : Variations arise from impurities or polymorphic forms. Consistently report DSC parameters (heating rate: 10°C/min, N₂ atmosphere) and use high-purity standards. For example, recrystallization solvents (ethanol vs. acetonitrile) can yield different crystalline phases, altering melting points by 2–5°C .

Q. Why do conflicting data exist on the stability of this compound in aqueous solutions?

- Analysis : Hydrolysis rates depend on pH and temperature. At pH >7, the cyanide group hydrolyzes to carboxylate, forming 4-bromobenzoic acid. Stability studies should specify buffer systems (e.g., phosphate vs. Tris) and storage conditions (e.g., 4°C vs. RT). LC-MS monitoring of degradation products over 72 hours clarifies kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.